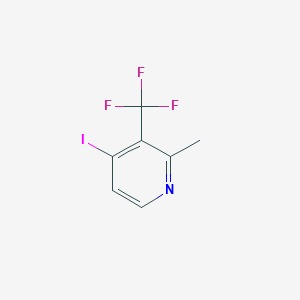

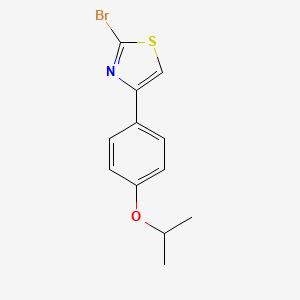

![molecular formula C12H14N4O3 B11787664 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708268-41-0](/img/structure/B11787664.png)

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring fused with a pyrazole ring and a morpholine substituent. Such structures are often found in bioactive molecules and pharmaceuticals due to their diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) yields the desired pyrazolo[1,5-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as scaling up the reaction in batch or continuous flow reactors.

化学反応の分析

Types of Reactions

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the heterocyclic ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

科学的研究の応用

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s bioactive properties make it useful in studying biological pathways and mechanisms.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

作用機序

6-メチル-4-モルホリノピラゾロ[1,5-a]ピラジン-2-カルボン酸がその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が関与しています。これらの標的には、重要な生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれる場合があります。 この化合物の構造により、これらの標的に結合してその活性を調節し、観察された生物学的効果をもたらします .

類似化合物との比較

類似化合物

ピロロピラジン誘導体: これらの化合物は、ピラジン-ピラゾール骨格を共有しており、抗菌作用や抗腫瘍作用など、さまざまな生物活性を示します.

ピラゾロ[1,5-a]ピリミジン: これらの化合物は、融合したピラゾール環も特徴としており、その抗癌作用と酵素阻害作用で知られています.

独自性

6-メチル-4-モルホリノピラゾロ[1,5-a]ピラジン-2-カルボン酸は、モルホリン置換基の存在により、その溶解性と生物学的利用能を高めることができます。この構造的特徴は、分子標的との特定の相互作用にも寄与し、他の類似化合物とは異なる特徴を与えています。

特性

CAS番号 |

1708268-41-0 |

|---|---|

分子式 |

C12H14N4O3 |

分子量 |

262.26 g/mol |

IUPAC名 |

6-methyl-4-morpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N4O3/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18) |

InChIキー |

ZIXWMAWVPREHQL-UHFFFAOYSA-N |

正規SMILES |

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCOCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)

![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)

![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)

![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)

![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)